molecular formula C15H17N5OS B5971502 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one

2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one

Cat. No. B5971502
M. Wt: 315.4 g/mol
InChI Key: GOLAPBCDOIVLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one, also known as ITQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one has also been found to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. In fungal cells, 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one has been found to inhibit the activity of the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, an essential component of fungal cell membranes. In Alzheimer's disease, 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one has been found to inhibit the aggregation of amyloid beta peptides by binding to their hydrophobic regions.
Biochemical and Physiological Effects:
2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one has been found to induce cell cycle arrest and inhibit cell proliferation. 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one has also been found to increase the levels of reactive oxygen species and activate the p38 MAPK signaling pathway. In fungal cells, 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one has been found to disrupt cell membrane integrity and inhibit fungal growth. In Alzheimer's disease, 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one has been found to reduce the levels of amyloid beta peptides and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one has several advantages for lab experiments, including its high purity level, reproducibility, and scalability. 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one can be synthesized in large quantities and used in various assays and experiments. However, 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one also has some limitations, including its low solubility in water and limited stability in certain conditions. These limitations can affect the efficacy of 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one in certain experiments and assays.

Future Directions

2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one has numerous potential applications in various fields, and future research should focus on exploring these applications further. In medicinal chemistry, 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one can be further optimized as a potential drug candidate for cancer, fungal infections, and Alzheimer's disease. In addition, 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one can be used as a tool compound to study the mechanisms of action of various enzymes and pathways. Future research can also focus on developing new synthesis methods for 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one that are more efficient and environmentally friendly. Overall, 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one is a promising compound with significant potential for various applications in the future.

Synthesis Methods

The synthesis of 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one involves the reaction of 2-chloro-4-isobutylquinazoline with 5-amino-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction yields 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one as a white solid with a high purity level. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.

Scientific Research Applications

2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one has shown promising results as a potential drug candidate for the treatment of cancer, fungal infections, and Alzheimer's disease. 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one has shown antifungal activity against various fungal strains, including Candida albicans. In Alzheimer's disease, 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one has been found to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain.

properties

IUPAC Name

2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c1-9(2)7-12-18-15(20-19-12)22-8-13-16-11-6-4-3-5-10(11)14(21)17-13/h3-6,9H,7-8H2,1-2H3,(H,16,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLAPBCDOIVLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NN1)SCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.